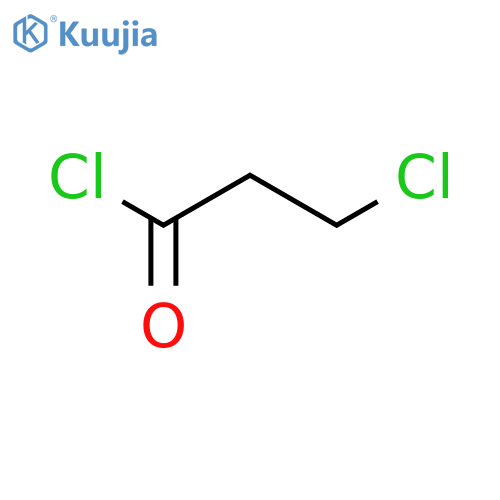Cas no 625-36-5 (3-chloropropanoyl chloride)

3-chloropropanoyl chloride structure
商品名:3-chloropropanoyl chloride
3-chloropropanoyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Chloropropionyl chloride
- 3-Chloropropanoyl chloride
- 3-chloro propionic acid chloride
- 3-chloro-n-propionyl chloride
- 3-chloro-propanoylchlorid
- 3-Chloropropinyl chloride
- 3-Chloropropionyl ch
- 3-Chloropropionyl chlorode
- 3-Chlorpropionylchlorid
- b-Chloropropanoyl chloride
- Chloropropionyl chloride
- Propionylchloride, 3-chloro- (6CI,7CI,8CI)
- (Chloromethyl)acetyl chloride
- NSC 84180
- b-Chloropropionic acid chloride
- b-Chloropropionyl chloride
- w-Chloropropanoyl chloride
- w-Chloropropionyl chloride
- 3-Chloropropionic acid chloride
- 3-Chloropropionylchloride
- b-Chloropropanoylchloride
- Propanoyl chloride, 3-chloro-
- Propionyl chloride, 3-chloro-
- beta-Chloropropionyl chloride
- Propanoylchloride, 3-chloro-
- .beta.-Chloropropionyl chloride
- .beta.-Chloropropanoyl chloride
- .beta.-Chloropropionoyl chloride
- INUNLMUAPJVRME-UHFFFAOYSA-N
- 24PO18998I
- ss-Chloropropionyl Chloride
- 3-chloropropanoyl chloride
-
- MDL: MFCD00000747
- インチ: 1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2
- InChIKey: INUNLMUAPJVRME-UHFFFAOYSA-N
- ほほえんだ: ClC([H])([H])C([H])([H])C(=O)Cl
- BRN: 635814
計算された属性
- せいみつぶんしりょう: 125.96400
- どういたいしつりょう: 125.964
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 52.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.33
- ゆうかいてん: -32 ºC
- ふってん: 144°C(lit.)
- フラッシュポイント: 49 ºC
- 屈折率: 1.456-1.458
- PH値: <7 (H2O)
- すいようせい: はんのう
- PSA: 17.07000
- LogP: 1.38070
- FEMA: 3536
- ようかいせい: 水に微溶解する。
- かんど: Moisture Sensitive
3-chloropropanoyl chloride セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H314,H330
- 警告文: P260,P280,P284,P305+P351+P338,P310
- 危険物輸送番号:UN 3390 6.1/PG 1
- WGKドイツ:1
- 危険カテゴリコード: R10;R14;R22;R26;R35
- セキュリティの説明: S23-S26-S36/37/39-S45-S38-S16-S8
- 福カードFコード:21
- RTECS番号:UC3934000
-
危険物標識:

- ちょぞうじょうけん:Flammables area
- セキュリティ用語:6.1
- 包装グループ:I
- TSCA:Yes
- 爆発限界値(explosive limit):8.8-20.2%(V)
- リスク用語:R10; R14; R22; R26; R35
- 危険レベル:6.1
- 包装等級:I
- 危険レベル:6.1
- 包装カテゴリ:I
3-chloropropanoyl chloride 税関データ
- 税関コード:29159080
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
3-chloropropanoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014201-100g |
3-chloropropanoyl chloride |
625-36-5 | 95% | 100g |
¥95 | 2024-05-22 | |
| Enamine | EN300-20450-2.5g |
3-chloropropanoyl chloride |
625-36-5 | 93% | 2.5g |
$25.0 | 2023-09-16 | |
| Life Chemicals | F2190-0034-0.5g |
3-chloropropanoyl chloride |
625-36-5 | 95%+ | 0.5g |
$19.0 | 2023-09-06 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0351559423- 500g |
3-chloropropanoyl chloride |
625-36-5 | 98%(GC) | 500g |
¥ 717.6 | 2021-05-18 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014201-500g |
3-chloropropanoyl chloride |
625-36-5 | 95% | 500g |
¥287 | 2024-05-22 | |
| TRC | C380600-25g |
3-Chloropropionyl Chloride |
625-36-5 | 25g |
$ 98.00 | 2023-09-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001905-25g |
3-Chloropropionyl Chloride |
625-36-5 | >95% | 25g |
¥40.0 | 2023-09-15 | |
| TRC | C380600-5g |
3-Chloropropionyl Chloride |
625-36-5 | 5g |
$ 58.00 | 2023-09-08 | ||
| Life Chemicals | F2190-0034-1g |
3-chloropropanoyl chloride |
625-36-5 | 95%+ | 1g |
$21.0 | 2023-09-06 | |
| abcr | AB140007-100 g |
3-Chloropropionyl chloride, 95%; . |
625-36-5 | 95% | 100g |
€38.60 | 2023-06-24 |
3-chloropropanoyl chloride サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:625-36-5)3-Chloropropionyl chloride
注文番号:LE2605
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:42
価格 ($):discuss personally
3-chloropropanoyl chloride 関連文献
-
P. Madhu,P. Sivakumar,Rajendran Sribalan New J. Chem. 2019 43 14426
-
A. S. Sokolova,O. I. Yarovaya,M. D. Semenova,A. A. Shtro,I. R. Orshanskaya,V. V. Zarubaev,N. F. Salakhutdinov Med. Chem. Commun. 2017 8 960
-
Jin-Qiang Hou,Jia-Heng Tan,Xiao-Xiao Wang,Shuo-Bin Chen,Si-Yuan Huang,Jin-Wu Yan,Shu-Han Chen,Tian-Miao Ou,Hai-Bin Luo,Ding Li,Lian-Quan Gu,Zhi-Shu Huang Org. Biomol. Chem. 2011 9 6422
-
G. R. Owen,C. B. Reese J. Chem. Soc. C 1970 2401
-
Chandra Bhushan Mishra,Shruti Shalini,Siddharth Gusain,Amresh Prakash,Jyoti Kumari,Shikha Kumari,Anita Kumari Yadav,Andrew M. Lynn,Manisha Tiwari RSC Adv. 2020 10 17602
625-36-5 (3-chloropropanoyl chloride) 関連製品
- 54232-21-2(Dodecanoyl chloride, 3,7,11-trimethyl-)
- 56721-54-1(Heptanoyl chloride, 6-oxo-)
- 41463-96-1(Propanoyl chloride, 2,3-dichloro-2-methyl-)
- 37607-95-7(Nonanedioyl dichloride, 3,3,7,7-tetramethyl-)
- 52642-41-8(Isoheptanoyl chloride)
- 50599-73-0(Hexanoyl chloride, 4-methyl-)
- 57323-93-0(Hexanoyl chloride, 3-methyl-)
- 3350-75-2(3-Pentenoyl chloride)
- 51932-41-3(Propanoic acid, 3-chloro-3-oxo-)
- 64841-25-4(Heptanoyl chloride, 7-chloro-3,3-dimethyl-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:625-36-5)3-Chloropropionyl chloride

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:625-36-5)3-氯丙酰氯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



